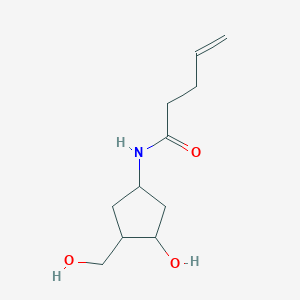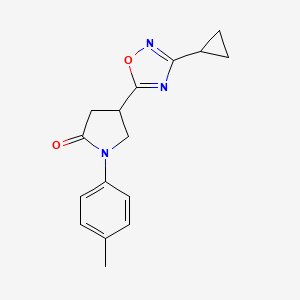
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 by Pfizer scientists as part of a research program aimed at developing new analgesics. Since then, CP-47,497 has attracted attention from researchers due to its structural similarity to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
One study describes a one-pot condensation method for synthesizing novel bicyclic systems that include the 1,2,4-oxadiazole ring. These compounds were synthesized through the reaction of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes, with their structures confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry. Biological activity predictions were also presented, highlighting the potential pharmacological applications of these compounds (Kharchenko, Detistov, & Orlov, 2008).
Anticancer Agents
Another research effort focused on the discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, revealing their potential as apoptosis inducers and anticancer agents. A specific compound demonstrated activity against breast and colorectal cancer cell lines, and its interaction with TIP47, an IGF II receptor binding protein, was identified, suggesting a pathway for the development of new anticancer drugs (Zhang et al., 2005).
Antimicrobial Activity
Research on 1,3,4-oxadiazole and triazole derivatives highlighted their antimicrobial and anti-protozoal activities. A series of oxadiazolyl pyrrolo triazole diones were synthesized and showed in vitro anti-protozoal activity, demonstrating the versatility of 1,2,4-oxadiazole derivatives in developing treatments for infectious diseases (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Tuberculosis Treatment
Further investigation into pyrrole derivatives, including those with 1,3,4-oxadiazole moieties, identified potential antitubercular agents. This study synthesized a range of derivatives and evaluated their in vitro activity against Mycobacterium tuberculosis, contributing to the ongoing search for more effective treatments for this infectious disease (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Propiedades
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-2-6-13(7-3-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-4-5-11/h2-3,6-7,11-12H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDTEDAXGOBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(4-methylphenyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)

![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)
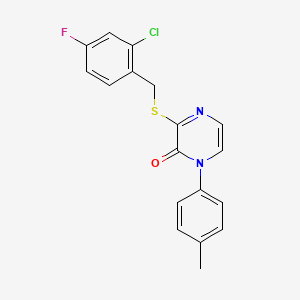
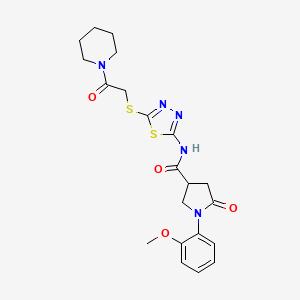
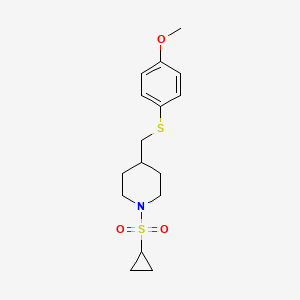
![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![1-(2-methoxyethyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2366227.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)


